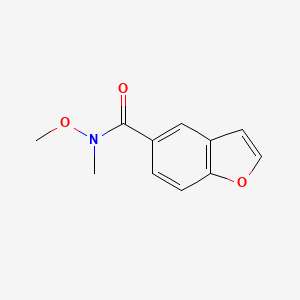
Emakalim
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Emakalim is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by its unique structure, which includes a benzopyran ring fused with a pyridinone moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Emakalim typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzopyran Ring: The initial step involves the cyclization of appropriate precursors to form the benzopyran ring. This can be achieved through the reaction of salicylaldehyde derivatives with suitable reagents under acidic or basic conditions.
Introduction of the Pyridinone Moiety: The pyridinone moiety is introduced through a condensation reaction between the benzopyran intermediate and a pyridinone derivative. This step often requires the use of catalysts and controlled reaction conditions to ensure high yield and purity.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups such as the hydroxy group, dimethyl groups, and the nitrile group. These modifications are typically achieved through selective reactions using reagents like hydroxylating agents, alkylating agents, and cyanating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
Emakalim undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides, amines, or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation
Nucleophiles: Halides, amines, thiols
Major Products Formed
Oxidation Products: Ketones, aldehydes
Reduction Products: Primary amines
Substitution Products: Halogenated derivatives, amine derivatives, thiol derivatives
Aplicaciones Científicas De Investigación
Emakalim has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. It serves as a lead compound for the development of new drugs.
Biological Studies: Researchers study its interactions with biological macromolecules such as proteins and nucleic acids to understand its mechanism of action and potential as a biochemical tool.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Emakalim involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It can inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation.
Antioxidant Activity: The hydroxy group can scavenge free radicals, protecting cells from oxidative damage.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes, which is useful in anticancer research.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Hydroxy-2,2-dimethyl-4-(2-oxopyridin-1(2H)-yl)-3,4-dihydro-2H-1-benzopyran-6-carboxamide
- 3-Hydroxy-2,2-dimethyl-4-(2-oxopyridin-1(2H)-yl)-3,4-dihydro-2H-1-benzopyran-6-methanol
Uniqueness
Compared to similar compounds, Emakalim is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and biological activity. The nitrile group allows for further functionalization and derivatization, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C17H16N2O3 |
|---|---|
Peso molecular |
296.32 g/mol |
Nombre IUPAC |
3-hydroxy-2,2-dimethyl-4-(2-oxopyridin-1-yl)-3,4-dihydrochromene-6-carbonitrile |
InChI |
InChI=1S/C17H16N2O3/c1-17(2)16(21)15(19-8-4-3-5-14(19)20)12-9-11(10-18)6-7-13(12)22-17/h3-9,15-16,21H,1-2H3 |
Clave InChI |
MMSFHQSHXRMPLJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3C=CC=CC3=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}amino)ethane-1-sulfonic acid](/img/structure/B8548840.png)







![(2S,4S)-1-Boc-4-azido-2-[(4-methylpiperazin-1-yl)carbonyl]pyrrolidine](/img/structure/B8548921.png)
![2-methyl-5-(2-(pyridin-2-yl)ethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8548922.png)

![[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B8548937.png)

